REACTION_CXSMILES
|
C([O-])CCC.C([O-])CCC.C([O-])CCC.C([O-])CCC.[Zr+4:21].C(OCCOCCO)CCC.COC1C=CC(O)=CC=1.[C:42]([OH:46])(=[O:45])[CH:43]=[CH2:44]>C(O)CCC>[C:42]([O-:46])(=[O:45])[CH:43]=[CH2:44].[C:42]([O-:46])(=[O:45])[CH:43]=[CH2:44].[C:42]([O-:46])(=[O:45])[CH:43]=[CH2:44].[C:42]([O-:46])(=[O:45])[CH:43]=[CH2:44].[Zr+4:21] |f:0.1.2.3.4,9.10.11.12.13|
|
Name
|
|
Quantity
|
509.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[O-].C(CCC)[O-].C(CCC)[O-].C(CCC)[O-].[Zr+4]
|
Name
|
|
Quantity
|
498.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCOCCO
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
382.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture there were quickly added in drops
|
Type
|
TEMPERATURE
|
Details
|
stable so that it could be heated to 90° C. during 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].[Zr+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |